

# The Biological Activity of Concanamycin B: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: **Concanamycin B**

Cat. No.: **B016493**

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**Executive Summary:** **Concanamycin B** is a potent and specific macrolide antibiotic belonging to the plecomacrolide family, originally isolated from *Streptomyces diastatochromogenes*[1]. Its primary and most well-characterized biological activity is the specific inhibition of Vacuolar-type H<sup>+</sup>-ATPase (V-ATPase) at nanomolar concentrations. This inhibitory action disrupts the acidification of various intracellular organelles, making **Concanamycin B** an invaluable tool for investigating a multitude of cellular processes. This guide provides an in-depth overview of its mechanism of action, key biological effects—including the modulation of autophagy, anticancer and antiviral activities—and detailed protocols for its application in research settings.

## Core Mechanism of Action: V-ATPase Inhibition

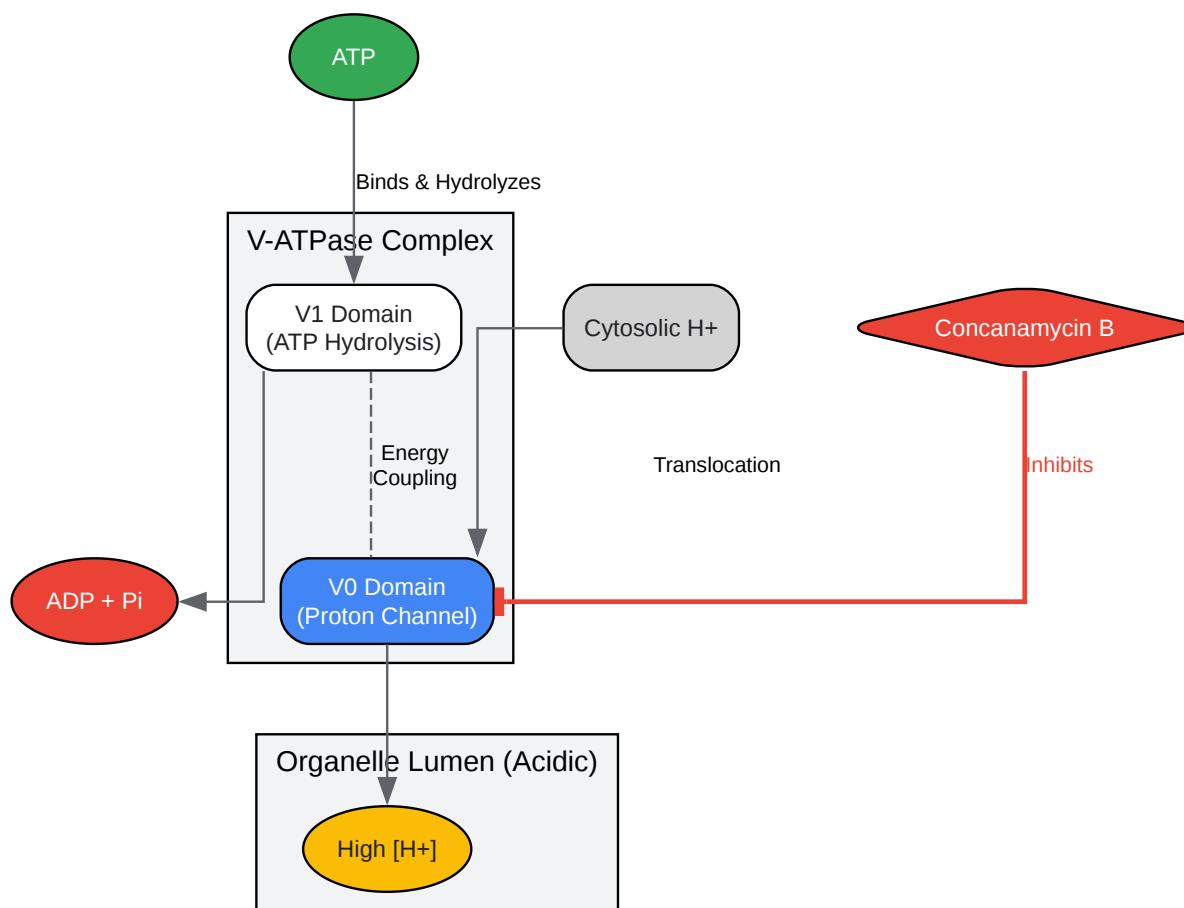
The biological effects of **Concanamycin B** stem from its highly specific interaction with Vacuolar-type H<sup>+</sup>-ATPase (V-ATPase).

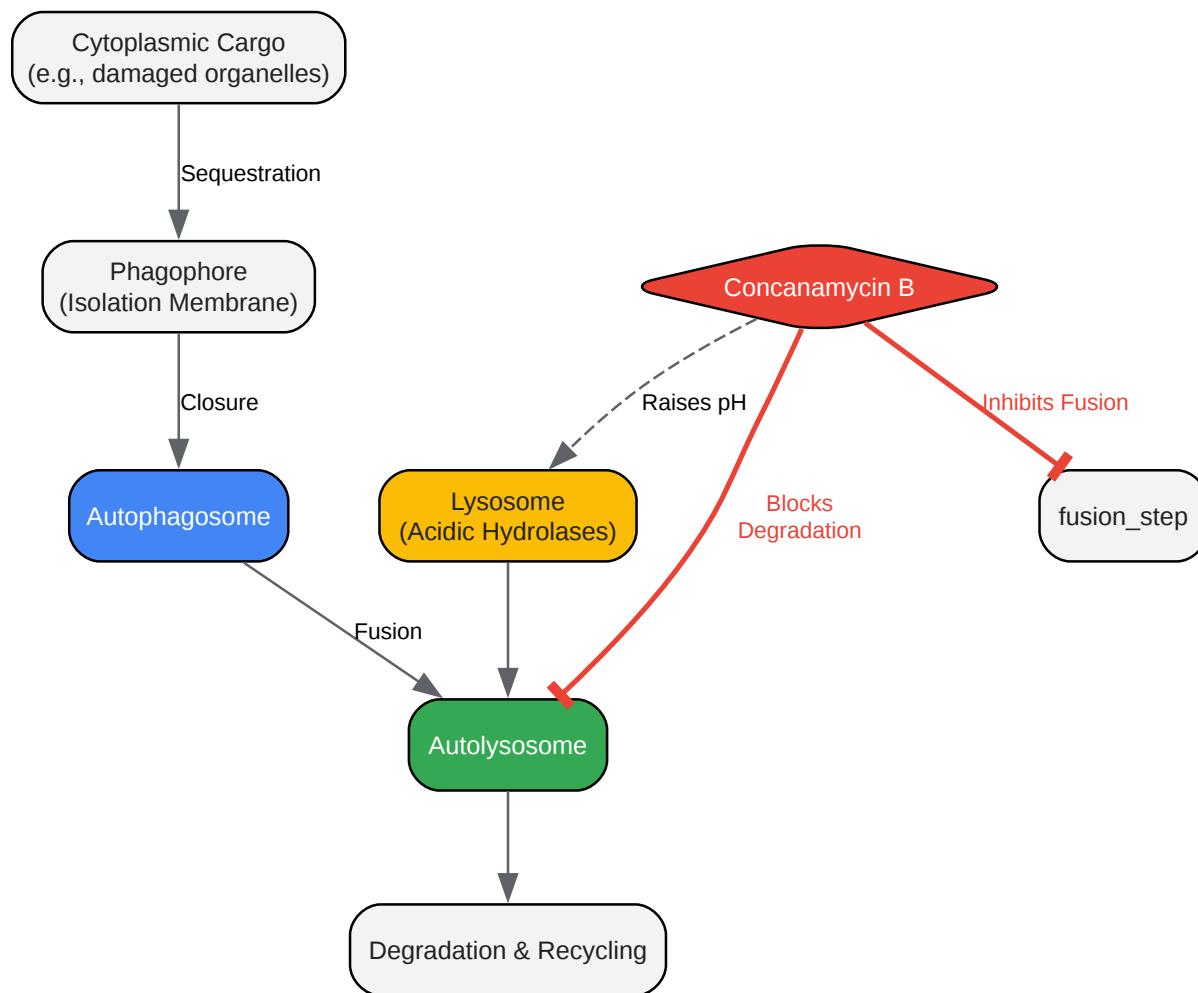
## The Target: Vacuolar-Type H<sup>+</sup>-ATPase (V-ATPase)

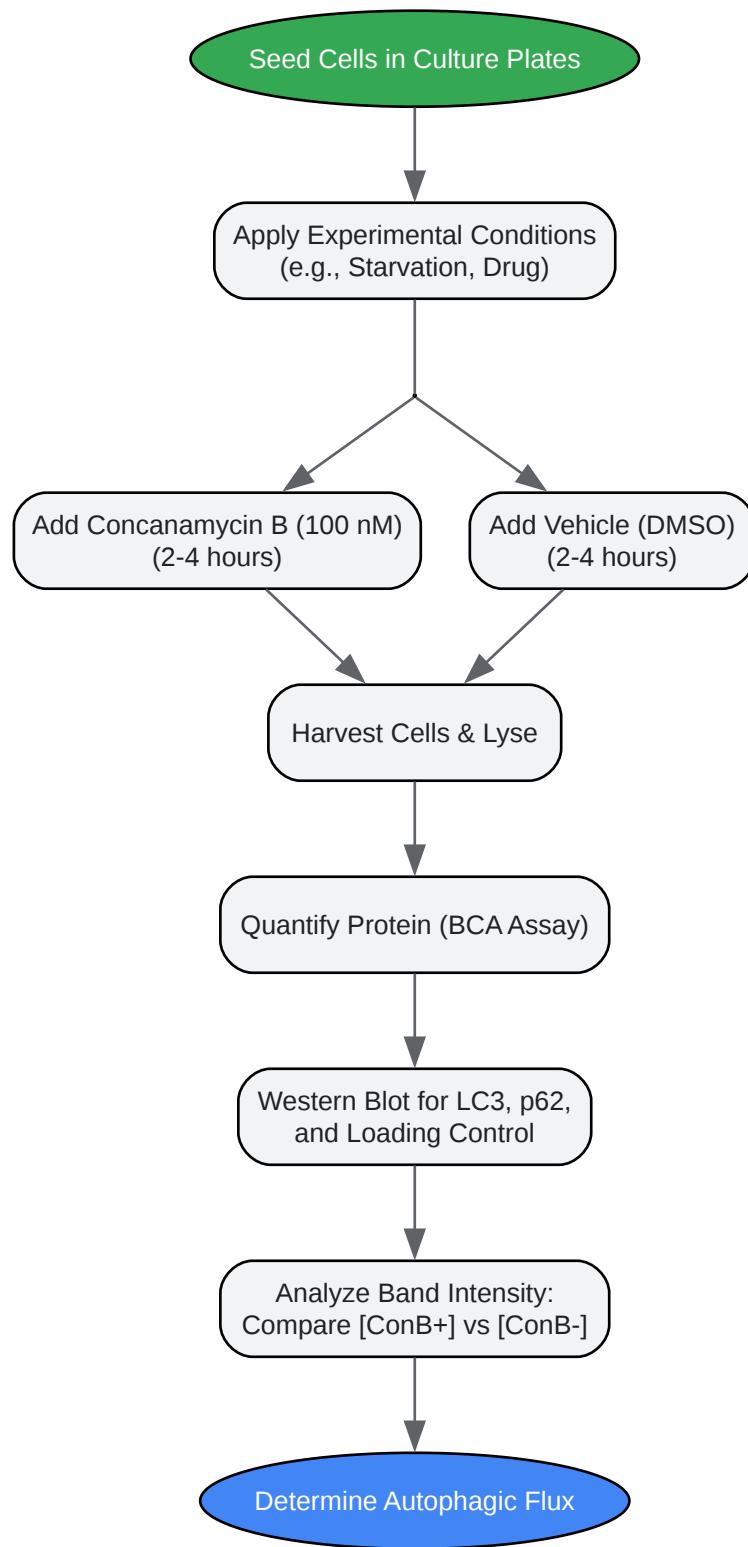
V-ATPases are ATP-dependent proton pumps essential for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. This acidification is critical for a vast array of cellular functions, including protein degradation, receptor recycling, and vesicle trafficking. The enzyme is a complex multi-subunit protein composed of two main domains: the peripheral V1 domain, which hydrolyzes ATP, and the integral membrane V0 domain, which translocates protons across the membrane[2].

## Molecular Interaction and Cellular Consequence

**Concanamycin B**, along with its close analog Concanamycin A, specifically binds to the proteolipid subunit c within the V0 membrane domain of the V-ATPase[3][4]. This binding event physically obstructs the proton translocation channel, effectively halting the pump's activity. The immediate consequence is a rapid increase in the luminal pH of target organelles, neutralizing the acidic environment necessary for their proper function[5][6]. This potent inhibition occurs at low nanomolar concentrations, demonstrating high specificity for V-ATPases over other types of ATPases[2][7].







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